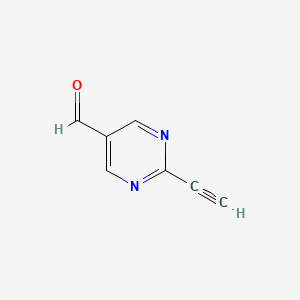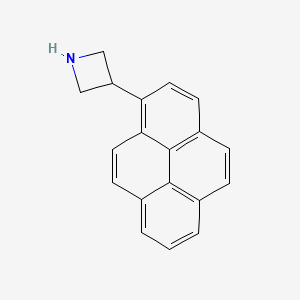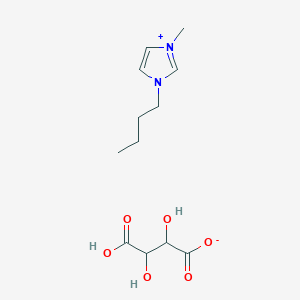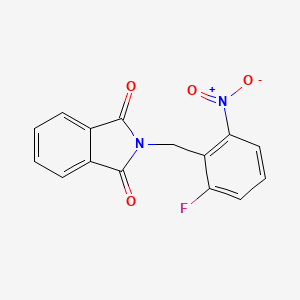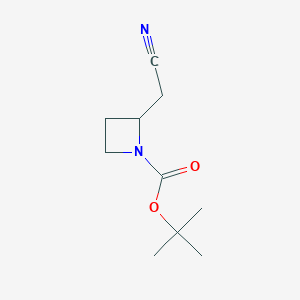
Tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H16N2O2. It is a pale-yellow to yellow-brown solid and is known for its applications in various fields of scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate typically involves the reaction of diethyl cyanomethyl phosphate with an intermediate compound in the presence of potassium tert-butoxide in tetrahydrofuran (THF) under an inert atmosphere. The reaction is carried out at low temperatures (-15 to -5°C) and involves multiple steps, including the addition of reagents and extraction with ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
Major products formed from these reactions include oxo derivatives, primary amines, and substituted azetidines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can lead to the formation of active intermediates that interact with biological targets. Detailed studies on its molecular targets and pathways are still ongoing .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate
- Tert-butyl 3-(dimethylamino)-3-(fluoromethyl)azetidine-1-carboxylate
- Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate is unique due to its specific structural features, such as the presence of the cyanomethyl group and the azetidine ring.
Propiedades
Fórmula molecular |
C10H16N2O2 |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-7-5-8(12)4-6-11/h8H,4-5,7H2,1-3H3 |
Clave InChI |
JCFPLUGJQHTYDQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC1CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13701518.png)
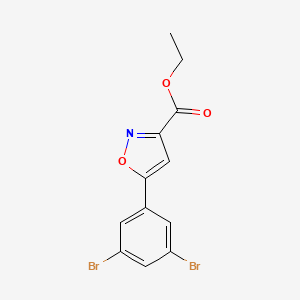

![Methyl (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(Boc-amino)propanoate](/img/structure/B13701531.png)

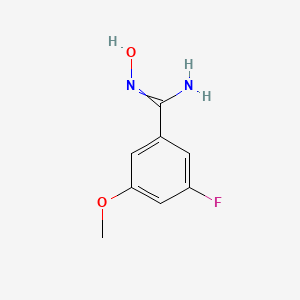
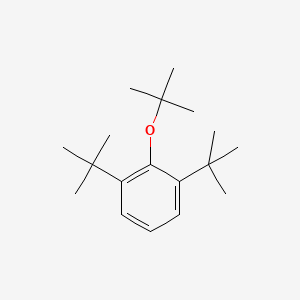
![6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline](/img/structure/B13701563.png)
![Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13701566.png)
